2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol
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Overview
Description
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol is a chemical compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridin-4-ol moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol typically involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 4-hydroxypyridine with a cyclopropyl halide in the presence of a base to form the cyclopropylpyridine intermediate. This intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-one.
Reduction: Formation of 2-(1-(Trifluoromethyl)cyclopropyl)piperidin-4-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridin-4-ol moiety can form hydrogen bonds with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
- 2-(1-(Trifluoromethyl)cyclopropyl)pyridine
- 2-(1-(Trifluoromethyl)cyclopropyl)piperidine
- 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-one
Uniqueness: 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)8(2-3-8)7-5-6(14)1-4-13-7/h1,4-5H,2-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTCPLWFHHPWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=O)C=CN2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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